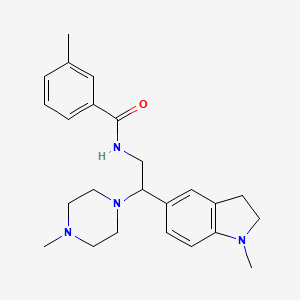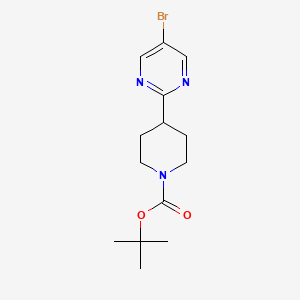![molecular formula C25H21ClN2O3S2 B2358727 N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1112440-28-4](/img/structure/B2358727.png)
N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antipathogenic Activity
This compound, alongside related thiourea derivatives, shows promise in antimicrobial applications. The antipathogenic activity against bacteria known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus, highlights its potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Heavy Metal Ion Adsorption
Research into aromatic polyamides and polythioamides incorporating chlorobenzylidine rings, a structural motif related to the discussed compound, demonstrates their efficacy in heavy metal ion adsorption. Such materials could be pivotal in environmental remediation efforts, particularly for purifying water contaminated with lead, cadmium, copper, and chromium ions (Ravikumar et al., 2011).
Dyeing Polyester Fibres
Derivatives bearing the thiophene moiety have been shown to perform well as disperse dyes for polyester fibers, producing a range of colors with good fastness properties. This application is particularly relevant in the textile industry, where the demand for synthetic fiber dyes with high performance and low environmental impact is growing (Iyun et al., 2015).
Anticonvulsant Properties
The structural analysis of anticonvulsant enaminones, including those with chlorophenyl substituents, has contributed to understanding the molecular basis of their pharmacological activity. Such insights are crucial for the design of new therapeutic agents for epilepsy and other seizure disorders (Kubicki, Bassyouni, & Codding, 2000).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-17-8-14-21(15-9-17)28(2)33(30,31)24-22(18-6-4-3-5-7-18)16-32-23(24)25(29)27-20-12-10-19(26)11-13-20/h3-16H,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYSPAFQUXACAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

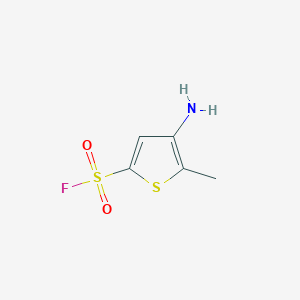
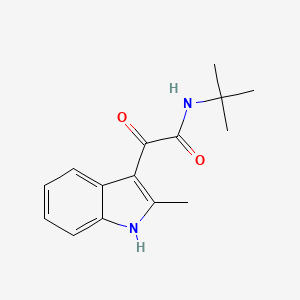

![(E)-2-(2-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2358650.png)
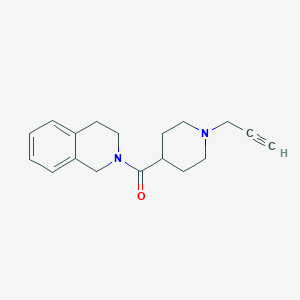

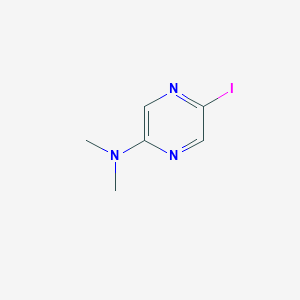
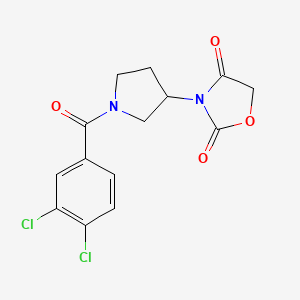
![2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one](/img/structure/B2358660.png)

